molecular formula C9H16Cl2N4O B12356020 1-(1H-pyrazole-4-carbonyl)piperidin-4-amine dihydrochloride

1-(1H-pyrazole-4-carbonyl)piperidin-4-amine dihydrochloride

Cat. No.: B12356020
M. Wt: 267.15 g/mol
InChI Key: GWKNXZRUYVTKAW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(1H-Pyrazole-4-carbonyl)piperidin-4-amine dihydrochloride is a chemically synthesized building block of high value in medicinal chemistry and pharmaceutical research. This compound features a piperidine ring system bearing both an amine and a pyrazole carboxamide moiety, a structural motif frequently employed in the design of kinase inhibitors and other biologically active molecules. The piperidine-4-amine core is a privileged scaffold in drug discovery, often serving as a central hinge-binding element in small molecule inhibitors that target ATP-binding sites of various kinases [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3390881/]. The presence of the 1H-pyrazole-5-carbonyl group provides a versatile vector for further chemical modification, allowing researchers to explore structure-activity relationships (SAR) and optimize properties like potency and selectivity. Its primary research application is as a critical synthetic intermediate in the development of novel therapeutic agents, particularly in oncology and inflammation research. The dihydrochloride salt form enhances the compound's stability and solubility in aqueous systems, facilitating its use in biological assays. Researchers utilize this scaffold to create targeted libraries of compounds for high-throughput screening against specific protein targets. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H16Cl2N4O

Molecular Weight

267.15 g/mol

IUPAC Name

(4-aminopiperidin-1-yl)-(1H-pyrazol-4-yl)methanone;dihydrochloride

InChI

InChI=1S/C9H14N4O.2ClH/c10-8-1-3-13(4-2-8)9(14)7-5-11-12-6-7;;/h5-6,8H,1-4,10H2,(H,11,12);2*1H

InChI Key

GWKNXZRUYVTKAW-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1N)C(=O)C2=CNN=C2.Cl.Cl

Origin of Product

United States

Preparation Methods

Cyclocondensation of 1,3-Diketones

Pyrazole rings are commonly synthesized via cyclocondensation of 1,3-diketones with hydrazines. For example:

  • 1,3-Diphenylpropane-1,3-dione reacts with hydrazine hydrate in ethanol under acidic conditions to yield 1H-pyrazole-4-carboxylic acid derivatives.
  • Nano-ZnO catalysts improve yields (up to 95%) and reduce reaction times in aprotic solvents like DMF.

Halogenation and Reduction

Patented methods for related pyrazole amines (e.g., 3-chloro-1H-pyrazol-4-amine hydrochloride) involve:

  • Reductive chlorination of 4-nitropyrazole using Pt/C or Pd/C catalysts under hydrogen (14–105 psia) in aqueous HCl.
  • Yields >95% with <37% HCl concentration, minimizing impurities.

Step 2: Amide Bond Formation with Piperidin-4-amine

Acyl Chloride Intermediate

Pyrazole-4-carboxylic acid is converted to its acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride in anhydrous dichloromethane. The acyl chloride is then reacted with piperidin-4-amine in the presence of a base (e.g., triethylamine) to form the amide:

$$
\text{1H-Pyrazole-4-carbonyl chloride} + \text{Piperidin-4-amine} \xrightarrow{\text{Et}_3\text{N}} \text{1-(1H-Pyrazole-4-carbonyl)piperidin-4-amine}
$$

Coupling Reagents

Alternative methods employ EDCl/HOBt or DCC/DMAP in DMF to directly couple the carboxylic acid with the amine. Yields are typically 70–85% after purification by column chromatography.

Step 3: Dihydrochloride Salt Formation

The free base is treated with 2 equivalents of HCl in ethanol or methanol to form the dihydrochloride salt. Protonation occurs at:

  • The primary amine of piperidin-4-amine (pKa ~10).
  • The pyrazole NH (pKa ~3–4) under strongly acidic conditions.

Key conditions :

  • Solvent: Ethanol/methanol at 0–5°C to prevent decomposition.
  • Filtration and recrystallization from ethanol/ether yield >98% purity.

Alternative Routes and Methodological Variations

Microwave-Assisted Synthesis

  • Cyclocondensation and coupling steps are accelerated using microwave irradiation (100–120°C, 20–30 min), reducing reaction times by 50%.

Ionic Liquid Catalysis

  • 1-Butyl-3-methylimidazolium tetrafluoroborate ([BMIM][BF₄]) enhances regioselectivity in pyrazole synthesis, achieving 89% yield for intermediate pyrazole-carbonyl derivatives.

Optimization of Reaction Conditions

Catalytic Efficiency

Catalyst Yield (%) Purity (%) Reference
Pd/C (5%) 96.8 >95
Nano-ZnO 95 98
Pt/C (10%) 89 97

Solvent Effects

  • DMF improves cyclocondensation yields (82–88%) compared to ethanol (68–75%).
  • Dichloromethane is optimal for acyl chloride formation due to low nucleophilicity.

Analytical Characterization

  • ¹H/¹³C NMR : Peaks at δ 8.1 (pyrazole H), 3.4–3.6 (piperidine CH₂), and 2.8 (NH₂).
  • HPLC : Retention time 6.8 min (C18 column, acetonitrile/water).
  • Elemental Analysis : C 40.47%, H 5.99%, N 20.95% (calculated for C₉H₁₆Cl₂N₄O).

Challenges and Solutions

  • Regioselectivity : Use of [BMIM][BF₄] ensures >90% selectivity for pyrazole-4-carboxylic acid.
  • Salt Stability : Storage at 2–8°C under nitrogen prevents deliquescence.

Chemical Reactions Analysis

1-(1H-pyrazole-4-carbonyl)piperidin-4-amine dihydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: This compound can undergo nucleophilic substitution reactions, often using reagents like alkyl halides or acyl chlorides.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Chemical Properties and Structure

The compound has the molecular formula C9H12Cl2N4O\text{C}_9\text{H}_{12}\text{Cl}_2\text{N}_4\text{O} and a molecular weight of approximately 267.16 g/mol. The dihydrochloride salt form enhances its solubility in aqueous solutions, making it suitable for biological studies.

Pharmacological Applications:
1-(1H-pyrazole-4-carbonyl)piperidin-4-amine dihydrochloride exhibits notable pharmacological properties, including:

  • Anti-inflammatory effects: Compounds with pyrazole moieties are known for their ability to reduce inflammation.
  • Analgesic properties: This compound may also serve as an analgesic, providing pain relief.
  • Antitumor potential: Preliminary studies suggest that it may inhibit tumor growth, making it a candidate for cancer therapy.

Mechanisms of Action:
The mechanism by which this compound exerts its effects involves interactions with various biological targets, such as enzymes and receptors. Interaction studies reveal its binding affinity to specific targets, which is crucial for understanding its pharmacodynamics and optimizing drug design.

Medicinal Chemistry

Recent research has focused on the synthesis and optimization of this compound analogs to enhance their biological activity. The following table summarizes some key analogs and their distinct properties:

Compound Name Structure Key Differences
4-(2,6-dichlorobenzamido)-N-(piperidin-4-yl)-pyrazole-3-carboxamideStructureContains a benzamide group, exhibiting different biological activity due to structural influence
1H-PyrazoleStructureA simpler five-membered ring lacking piperidine component
Piperidin-4-amineStructureOnly contains piperidine structure without pyrazole or carbonyl functionalities

The unique combination of both pyrazole and piperidine structures in this compound may confer distinct pharmacological profiles compared to these analogs.

Case Studies

Several case studies have documented the applications of this compound in various therapeutic contexts:

  • Cancer Research: In vitro studies have demonstrated the compound's ability to inhibit cell proliferation in cancer cell lines. Further investigations are underway to evaluate its efficacy in vivo.
  • Inflammatory Diseases: Clinical trials are being conducted to assess the anti-inflammatory effects of this compound in models of rheumatoid arthritis and other inflammatory conditions.
  • Drug Development: The compound's binding affinity with specific receptors is being explored to develop new therapeutic agents targeting pain management and inflammatory diseases.

Mechanism of Action

The mechanism of action of 1-(1H-pyrazole-4-carbonyl)piperidin-4-amine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can lead to changes in cellular pathways and physiological responses, making it a valuable tool in pharmacological research .

Comparison with Similar Compounds

Structural and Functional Group Variations

The compound belongs to a broader class of piperidin-4-amine derivatives, where modifications at the 1-position significantly influence bioactivity. Below is a comparative analysis of key analogs:

RB-005 (1-(4-Octylphenethyl)Piperidin-4-Amine)
  • Key Substituent : 4-Octylphenethyl group.
  • Activity : Selective sphingosine kinase 1 (SphK1) inhibitor with IC₅₀ = 3.6 µM. The lipophilic octylphenethyl chain enhances membrane permeability and target binding .
  • Comparison : Unlike the pyrazole-carbonyl group in the target compound, RB-005’s bulky alkyl chain supports SphK1 selectivity but may reduce solubility.
DDO-02003 (1-(Benzo[d]Oxazol-2-Ylmethyl)-N-(4-Methoxyphenyl)Piperidin-4-Amine Dihydrochloride)
  • Key Substituent : Benzo[d]oxazol-2-ylmethyl and 4-methoxyphenyl groups.
  • Activity : Kv1.5 potassium channel modulator. The aromatic benzooxazole moiety likely enhances π-π interactions with ion channels .
1-(2-Chloro-Thiazol-5-YlMethyl)-Piperidin-4-YlAmine Dihydrochloride
  • Key Substituent : Chlorothiazole-methyl group.
  • Activity: No explicit activity data, but thiazole rings are common in antimicrobial and antiviral agents. The chloro group may improve metabolic stability .

Physicochemical Properties

Compound Name Substituent Molecular Weight (g/mol) Key Functional Groups LogP* (Predicted)
Target Compound Pyrazole-4-carbonyl 275.17 Amine, carbonyl 1.2
RB-005 4-Octylphenethyl 347.54 Alkyl chain, phenyl 6.8
DDO-02003 Benzo[d]oxazol-2-ylmethyl 395.31 Oxazole, methoxyphenyl 2.5
1-(6-Methylpyrimidin-4-Yl) 6-Methylpyrimidin-4-yl 285.18 Pyrimidine, methyl 0.9

*LogP values estimated using ChemDraw or analogous tools.

Biological Activity

1-(1H-pyrazole-4-carbonyl)piperidin-4-amine dihydrochloride is a synthetic compound notable for its unique structural features, which include a pyrazole ring and a piperidine moiety. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in pharmacological contexts. The molecular formula of this compound is C9H14N4O2Cl2\text{C}_9\text{H}_{14}\text{N}_4\text{O}_2\text{Cl}_2 with a molecular weight of approximately 267.16 g/mol .

Biological Activity Overview

The biological activity of this compound encompasses a range of pharmacological effects, including:

  • Anti-inflammatory properties : Compounds with pyrazole moieties are known for their ability to reduce inflammation, making them candidates for treating inflammatory diseases.
  • Analgesic effects : The analgesic properties suggest potential applications in pain management therapies.
  • Antitumor activity : Preliminary studies indicate that the compound may exhibit cytotoxic effects against various cancer cell lines, contributing to its potential as an anticancer agent .

The mechanism by which this compound exerts its biological effects is primarily through interaction with specific biological targets such as enzymes and receptors. The piperidine component enhances receptor binding affinity, which is crucial for its pharmacological efficacy .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) is vital for optimizing the biological activity of this compound. A comparative analysis with structurally similar compounds reveals distinct differences in biological profiles:

Compound NameStructureKey Differences
4-(2,6-dichlorobenzamido)-N-(piperidin-4-yl)-pyrazole-3-carboxamideContains a benzamide groupExhibits different biological activity due to benzamide influence
1H-PyrazoleA simpler five-membered ringLacks piperidine component and additional functional groups
Piperidin-4-amineOnly contains piperidine structureDoes not have pyrazole or carbonyl functionalities

The combination of pyrazole and piperidine structures in this compound may confer unique pharmacological properties compared to these similar compounds .

Case Studies and Research Findings

Recent research has highlighted the therapeutic potential of this compound:

  • Antitumor Studies : A study demonstrated that derivatives of pyrazole compounds, including variants similar to this compound, exhibit significant cytotoxicity against various cancer cell lines. The study emphasized the importance of structural modifications in enhancing antitumor efficacy .
  • Inflammation Models : In animal models of inflammation, compounds with similar structures demonstrated a marked reduction in inflammatory markers, suggesting that this compound may possess similar anti-inflammatory capabilities .
  • Receptor Binding Studies : Interaction studies have shown that the compound exhibits high binding affinity to specific receptors involved in pain pathways, indicating its potential as an analgesic agent .

Q & A

Q. What are the recommended safety protocols for handling 1-(1H-pyrazole-4-carbonyl)piperidin-4-amine dihydrochloride in laboratory settings?

Methodological Answer:

  • Personal Protective Equipment (PPE): Wear nitrile gloves, chemical-resistant lab coats, and safety goggles. Use respiratory protection (e.g., P95 masks) when handling powders to avoid inhalation of aerosols .
  • Ventilation: Work in a fume hood to minimize exposure to dust or vapors. Ensure local exhaust ventilation is operational during synthesis or purification steps .
  • Spill Management: Absorb spills with inert materials (e.g., vermiculite) and dispose of as hazardous waste. Avoid dry sweeping to prevent dust dispersion .
  • First Aid: For skin contact, rinse immediately with water for 15 minutes. For eye exposure, irrigate with saline solution and seek medical attention .

Q. How can researchers verify the purity and structural integrity of this compound?

Methodological Answer:

  • Analytical Techniques:
    • Reverse-Phase HPLC: Use a C18 column with a mobile phase of acetonitrile/water (acidified with 0.1% formic acid) for purity assessment. Monitor UV absorbance at 254 nm .
    • Mass Spectrometry (MS): Confirm molecular weight via ESI-MS (expected [M+H]+ for C9H14Cl2N4O: m/z 277.0) .
    • NMR Spectroscopy: Analyze 1H/13C NMR spectra to confirm the pyrazole and piperidine moieties. Key signals include δ ~8.1 ppm (pyrazole H) and δ ~3.5 ppm (piperidine CH2) .

Q. What synthetic routes are suitable for preparing this compound?

Methodological Answer:

  • Step 1: Couple 1H-pyrazole-4-carboxylic acid with piperidin-4-amine using a carbodiimide coupling agent (e.g., EDC/HOBt) in DMF at 0–5°C .
  • Step 2: Purify the intermediate via column chromatography (silica gel, CH2Cl2/MeOH gradient).
  • Step 3: Treat the free base with HCl gas in anhydrous ethanol to form the dihydrochloride salt. Confirm salt formation via elemental analysis .

Advanced Research Questions

Q. How can researchers resolve discrepancies in biological activity data for this compound across assays?

Methodological Answer:

  • Assay Optimization:
    • Solubility: Pre-dissolve the compound in DMSO (≤0.1% final concentration) to avoid precipitation in aqueous buffers. Validate solubility via dynamic light scattering .
    • Control Experiments: Include vehicle controls (DMSO + HCl) to rule out solvent effects on cellular assays .
  • Data Normalization: Use internal standards (e.g., fluorescent probes) to account for batch-to-batch variability in cell viability assays .

Q. What computational strategies can predict the pharmacokinetic properties of this compound?

Methodological Answer:

  • In Silico Modeling:
    • LogP Estimation: Use software like MarvinSketch or SwissADME to calculate logP (predicted ~1.2), indicating moderate lipophilicity .
    • Metabolic Stability: Simulate cytochrome P450 interactions using docking tools (e.g., AutoDock Vina) to identify potential oxidation sites on the pyrazole ring .
    • Permeability: Apply the Lipinski Rule of Five and PAMPA assays to predict blood-brain barrier penetration .

Q. How can structural modifications enhance the compound’s selectivity for a target receptor?

Methodological Answer:

  • SAR Studies:
    • Pyrazole Substitution: Introduce electron-withdrawing groups (e.g., -CF3) at the pyrazole 5-position to enhance binding affinity to kinase targets .
    • Piperidine Functionalization: Replace the amine group with a methyl carbamate to improve metabolic stability while retaining activity .
  • Crystallography: Co-crystallize derivatives with the target protein (e.g., kinase domain) to identify critical hydrogen-bonding interactions .

Q. What experimental designs are optimal for studying this compound’s mechanism of action?

Methodological Answer:

  • Multi-Omics Approaches:
    • Transcriptomics: Perform RNA-seq on treated cell lines to identify differentially expressed pathways (e.g., MAPK signaling) .
    • Proteomics: Use SILAC labeling to quantify changes in protein phosphorylation states post-treatment .
  • In Vivo Validation: Administer the compound (10 mg/kg, IP) in a xenograft model and monitor tumor growth inhibition via bioluminescence imaging .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.